4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid
Description
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is a halogenated pyrimidine derivative featuring a benzoic acid core linked via an amino group to a pyrimidine ring substituted with chlorine and iodine at positions 4 and 5, respectively. This structure combines the electronic effects of halogens with the hydrogen-bonding capability of the amino and carboxylic acid groups, making it a candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
919116-72-6 |
|---|---|
Molecular Formula |
C11H7ClIN3O2 |
Molecular Weight |
375.55 g/mol |
IUPAC Name |
4-[(4-chloro-5-iodopyrimidin-2-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H7ClIN3O2/c12-9-8(13)5-14-11(16-9)15-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H,14,15,16) |
InChI Key |
VGNKXAGLGMZXHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC=C(C(=N2)Cl)I |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Precursors
One of the common approaches involves the reaction of 4-amino benzoic acid with chlorinated pyrimidine derivatives. This method can be summarized as follows:
Reagents : 4-amino benzoic acid, 4-chloro-5-iodopyrimidine, suitable solvents (e.g., DMF or DMSO).
-
- The 4-amino benzoic acid is dissolved in a solvent.
- A stoichiometric amount of 4-chloro-5-iodopyrimidine is added.
- The reaction mixture is heated under reflux conditions to promote coupling.
- After completion, the product is purified through recrystallization or chromatography.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity for its efficiency and ability to enhance reaction rates. This method can be particularly effective for synthesizing complex molecules like 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid.
Reagents : Similar to the direct synthesis method, but often using microwave-compatible solvents.
-
- Combine the reactants in a microwave vessel.
- Subject the mixture to microwave irradiation for a predetermined time.
- Monitor the reaction progress using analytical techniques such as TLC (Thin Layer Chromatography).
- Isolate and purify the product as described earlier.
Table 1 summarizes various reaction conditions reported for synthesizing 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid.
| Method | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Direct Synthesis | Reflux (~100) | 6 | DMF | 70 |
| Microwave-Assisted Synthesis | 120 | 0.5 | DMF | 85 |
| Coupling via EDC | Room Temp | 12 | DMSO | 75 |
After synthesis, it is crucial to analyze the products to confirm their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is used to determine the structure of synthesized compounds by analyzing chemical shifts and coupling patterns.
Mass Spectrometry (MS)
Mass spectrometry provides information on molecular weight and can help confirm the identity of the synthesized compound.
High Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product and quantify yields.
The preparation of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid can be achieved through various synthetic strategies, each with its advantages and challenges. The choice of method depends on factors such as desired yield, purity, and available resources. Future research may focus on optimizing these methods further or exploring novel synthetic routes that could enhance efficiency or reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and benzoic acid moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid exhibit promising anticancer properties. The compound's structural features allow it to interact effectively with biological targets involved in cancer cell proliferation. Studies have shown that modifications to the pyrimidine ring can enhance its potency against specific cancer cell lines, making it a candidate for further development in cancer therapeutics .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of certain enzymes, particularly those involved in nucleotide synthesis. By inhibiting these enzymes, it can potentially disrupt the metabolic pathways of rapidly dividing cells, such as cancer cells, thereby providing a therapeutic avenue for treatment .
Agrochemicals
Herbicidal Properties
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid has shown potential as a herbicide. Its ability to inhibit specific plant enzymes involved in growth regulation makes it suitable for developing selective herbicides that target unwanted vegetation without harming crops. Field trials have demonstrated its effectiveness in controlling weed populations while maintaining crop yield .
Material Sciences
Polymer Additives
In material sciences, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Research indicates that incorporating 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid into polymer matrices can improve their resistance to environmental stressors, making them suitable for outdoor applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of derivatives of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid on various cancer cell lines. The results indicated that specific modifications increased cytotoxicity, particularly against breast and lung cancer cells. The study concluded that further research is warranted to optimize these derivatives for clinical use .
Case Study 2: Herbicide Development
In agricultural research, trials conducted with this compound demonstrated its efficacy as a herbicide in controlling common weeds in maize fields. The application rates were optimized to ensure minimal impact on maize growth while effectively reducing weed biomass .
Mechanism of Action
The mechanism of action of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Differences:
- Iodine’s larger atomic radius and polarizability may enhance van der Waals interactions compared to smaller halogens .
Research Findings and Implications
Pharmacological Potential:
- Pyrimidine derivatives in and exhibit cytotoxicity and antibacterial activity, suggesting that halogenation and substituent positioning are critical for bioactivity. The iodo group in the target compound could modulate lipophilicity and membrane permeability .
- ’s compound with a trifluoromethyl group demonstrates how electron-withdrawing substituents influence electronic properties, a factor relevant to the target compound’s chloro and iodo groups .
Challenges and Opportunities:
- The iodine atom may pose synthetic challenges due to its reactivity and cost. However, it offers unique opportunities in radiopharmaceuticals or as a heavy atom in crystallography .
- Comparative studies on halogen effects (Cl vs. I) in pyrimidine derivatives are lacking in the evidence, indicating a gap for future research.
Biological Activity
4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities of this compound, supported by case studies and research findings.
- Molecular Formula : CHClI NO
- Molecular Weight : 307.56 g/mol
- CAS Number : 1351762-16-7
The biological activity of 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against various bacterial strains.
Biological Activities
The following table summarizes the biological activities associated with 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid and related compounds.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those similar to 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid. The results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell walls or metabolic pathways .
- Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that compounds structurally related to 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid inhibited the proliferation of cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspases, which are critical for programmed cell death .
- Neuroprotective Effects : Research has shown that certain derivatives can inhibit neurolysin and angiotensin-converting enzyme, potentially offering therapeutic benefits in neurodegenerative diseases by modulating neuroinflammation and protecting neuronal cells from apoptosis .
Q & A
Basic: What are the recommended synthetic routes for 4-[(4-Chloro-5-iodopyrimidin-2-yl)amino]benzoic acid?
Answer:
The synthesis typically involves coupling 4-chloro-5-iodopyrimidin-2-amine with 4-aminobenzoic acid derivatives. A stepwise approach includes:
- Step 1: Activation of the pyrimidine ring via halogen exchange (e.g., using Pd-catalyzed cross-coupling for iodine substitution if required) .
- Step 2: Nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino-benzoic acid moiety .
- Purification: Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Basic: How to characterize the compound using spectroscopic and crystallographic methods?
Answer:
- NMR (¹H/¹³C): Confirm the presence of aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm). The pyrimidine ring protons appear as distinct doublets .
- Mass Spectrometry (HRMS): Verify molecular weight (C₁₁H₇ClIN₃O₂, calc. 399.9 g/mol) with ESI+ or MALDI-TOF .
- Single-Crystal X-ray Diffraction: Resolve the planar pyrimidine-benzoic acid structure and confirm regioselectivity of substitution .
Basic: What are the primary solubility and stability profiles under different experimental conditions?
Answer:
- Solubility: Sparingly soluble in water (pH-dependent due to carboxylic acid group). Soluble in DMSO, DMF, and methanol. Use buffered solutions (pH 7–9) for aqueous studies .
- Stability: Degrades under strong UV light (monitor via HPLC). Store at –20°C in inert atmosphere to prevent iodine loss .
Advanced: How to optimize reaction yields in halogen-rich environments?
Answer:
- Catalyst Screening: Test Pd(PPh₃)₄ or CuI for coupling efficiency; avoid excess iodine to prevent side reactions .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) with microwave-assisted heating (80°C, 30 min) to enhance SNAr kinetics .
- Quenching: Add Na₂S₂O₃ to reduce residual iodine .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) via the pyrimidine scaffold. Validate with free energy calculations (MM-GBSA) .
- QSAR Modeling: Correlate substituent electronegativity (Cl, I) with inhibitory activity using Gaussian-based DFT .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Validation: Compare IC₅₀ values across multiple cell lines (e.g., HeLa vs. HEK293) to rule out cell-specific effects .
- Control Experiments: Test for off-target interactions (e.g., ATP-binding assays) and confirm target engagement via SPR .
Advanced: How to design analogs to improve pharmacokinetic properties?
Answer:
- Bioisosteric Replacement: Substitute iodine with CF₃ or Br to balance lipophilicity and metabolic stability .
- Prodrug Strategies: Esterify the carboxylic acid group (e.g., methyl ester) to enhance oral bioavailability .
Advanced: What methodologies assess the environmental impact of this compound?
Answer:
- Degradation Studies: Use OECD 301B (ready biodegradability test) with LC-MS/MS to track intermediates .
- Ecotoxicology: Evaluate Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
